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molecular formula C11H13NO2 B8794536 6-ethoxy-3,4-dihydro-2(1H)-Quinolinone

6-ethoxy-3,4-dihydro-2(1H)-Quinolinone

Cat. No. B8794536
M. Wt: 191.23 g/mol
InChI Key: OISKBDYSPIXDOM-UHFFFAOYSA-N
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Patent
US07981903B2

Procedure details

To 6-hydroxy-3,4-dihydro-2(1 H)-quinolinone (90.2 g, 0.55 mol, 1 equiv) in DMF (1.8 L) was added potassium carbonate (228 g, 1.65 mol, 3 equiv). The slurry was stirred for 45 min. at 25° C., then iodoethane (114 g, 0.73 mol, 1.33 equiv) was added and stirring was continued for 12 hours. The mixture was filtered, the filtrate was poured into water, and the white precipitate was collected via filtration, washed with water (500 mL), and dried under high vacuum to provide 6-(ethyloxy)-3,4-dihydro-2(1H)-quinolinone (72.3 g, 69%). 1H NMR (400 MHz, DMSO) δ, 1.25 (t, J=7.2 Hz, 3H), 2.35 (m, 2 H), 2.78 (m, 2H), 3.90(m, 2H), 6.70-6.73 (m, 3H), 9.83 (br, 1H).
Quantity
90.2 g
Type
reactant
Reaction Step One
Quantity
228 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 L
Type
solvent
Reaction Step One
Quantity
114 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH2:6][CH2:5]2.C(=O)([O-])[O-].[K+].[K+].I[CH2:20][CH3:21]>CN(C=O)C>[CH2:20]([O:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH2:6][CH2:5]2)[CH3:21] |f:1.2.3|

Inputs

Step One
Name
Quantity
90.2 g
Type
reactant
Smiles
OC=1C=C2CCC(NC2=CC1)=O
Name
Quantity
228 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.8 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
114 g
Type
reactant
Smiles
ICC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The slurry was stirred for 45 min. at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate was poured into water
FILTRATION
Type
FILTRATION
Details
the white precipitate was collected via filtration
WASH
Type
WASH
Details
washed with water (500 mL)
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)OC=1C=C2CCC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 72.3 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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